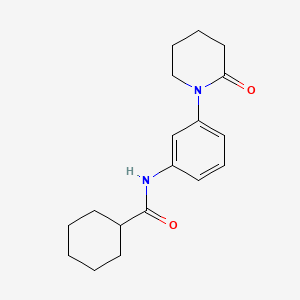

N-(3-(2-oxopiperidin-1-yl)phenyl)cyclohexanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of piperidine, a six-membered ring with one nitrogen atom . Piperidine derivatives are important in the pharmaceutical industry and are present in many classes of drugs . They are often used as building blocks in the synthesis of organic compounds .

Synthesis Analysis

While specific synthesis methods for this compound were not found, piperidine derivatives are generally synthesized through various intra- and intermolecular reactions .Molecular Structure Analysis

The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom . It also contains a phenyl group and a cyclohexanecarboxamide group .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidine derivatives, including the compound , serve as crucial building blocks in drug development. Their six-membered heterocyclic structure with one nitrogen atom and five carbon atoms makes them valuable for constructing novel pharmaceutical agents. Researchers explore diverse synthetic routes to access substituted piperidines, which can then be incorporated into potential drugs. These derivatives find applications in various therapeutic areas due to their structural versatility and biological activity .

Coagulation Factor Xa Inhibition

The compound’s structure suggests potential as an inhibitor of blood coagulation factor Xa. Inhibitors of this enzyme play a vital role in preventing thromboembolic diseases. Further studies are needed to evaluate its potency, selectivity, and oral bioavailability .

Drug Discovery

Piperidine-containing compounds, including the one under investigation, are ubiquitous in nature and have significant roles in human biology. Researchers explore their pharmacological properties, aiming to discover novel drugs. The piperidine nucleus remains an attractive scaffold for designing bioactive molecules .

Spiropiperidines and Condensed Piperidines

Beyond simple piperidines, researchers investigate more complex derivatives such as spiropiperidines and condensed piperidines. These compounds exhibit diverse reactivity and biological effects. Understanding their synthesis and applications contributes to drug discovery and chemical biology .

Multicomponent Reactions

Efficient synthetic methods for accessing piperidine derivatives are essential. Multicomponent reactions (MCRs) offer a streamlined approach, allowing the assembly of complex molecules from simple starting materials. Researchers explore MCRs involving piperidines to enhance synthetic efficiency .

Biological Evaluation

Scientists assess the biological activity of piperidine-containing compounds, including the one specified. In vitro and in vivo studies help determine their efficacy, toxicity, and potential therapeutic applications. The compound’s interactions with biological targets provide valuable insights for drug development .

Propriétés

IUPAC Name |

N-[3-(2-oxopiperidin-1-yl)phenyl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c21-17-11-4-5-12-20(17)16-10-6-9-15(13-16)19-18(22)14-7-2-1-3-8-14/h6,9-10,13-14H,1-5,7-8,11-12H2,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGZGJOGODLGPTA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2807590.png)

![2,6-Bis[(E)-(5-bromo-2-furanyl)methylene]cyclohexanone](/img/structure/B2807598.png)

![4-({2-[(Tert-butoxycarbonyl)amino]-3-ethoxy-3-oxopropyl}sulfanyl)-4-oxobutanoic acid](/img/structure/B2807600.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-methoxyphenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2807601.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[3-({3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}methyl)phenyl]propanamide](/img/structure/B2807609.png)